tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate
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Overview
Description
Tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[111]pentanyl]carbamate is a complex organic compound that features a unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including protection, functionalization, and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial production. This would include the use of large-scale reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with aryl halides, using cesium carbonate as a base in 1,4-dioxane as the solvent.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various aryl halides. Reaction conditions typically involve the use of organic solvents such as 1,4-dioxane and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines or tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position .
Scientific Research Applications
Tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the synthesis of various biologically active molecules, including potential drug candidates.
Materials Science: Its unique structure makes it a valuable building block for the synthesis of novel materials with specific properties.
Organic Synthesis:
Mechanism of Action
The mechanism by which tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate exerts its effects depends on the specific application. In palladium-catalyzed cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The molecular targets and pathways involved vary based on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound that lacks the bicyclo[1.1.1]pentane and dioxaborolane moieties.
N-tert-butoxycarbonyl-4-hydroxypiperidine: A related compound used as a starting material in the synthesis of tert-butyl N-tert-butoxycarbonyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines a bicyclo[1.1.1]pentane core with a dioxaborolane moiety. This structure imparts unique reactivity and properties, making it a valuable compound in various fields of research and application.
Properties
Molecular Formula |
C21H36BNO6 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C21H36BNO6/c1-16(2,3)26-14(24)23(15(25)27-17(4,5)6)21-11-20(12-21,13-21)22-28-18(7,8)19(9,10)29-22/h11-13H2,1-10H3 |
InChI Key |
PIRGZMTWTBJWQY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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